7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(2-methylpropyl)-[1,3]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-5(2)3-6-13-7-8(10)11-4-12-9(7)14-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWKNWWEBOCLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(O1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine is a compound belonging to the oxazolo[5,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to summarize the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the oxazole and pyrimidine rings. The compound can be synthesized through various methods that include the cyclization of appropriate precursors under acidic or basic conditions. Detailed synthetic pathways have been described in literature, emphasizing the importance of substituents at specific positions for enhancing biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities including:
- Anticancer Activity : This compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies indicate that it can inhibit the growth of lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells.
- Immunosuppressive Effects : The compound has been evaluated for its immunosuppressive properties, making it a candidate for further studies in autoimmune diseases.
- Antiviral Activity : Preliminary tests suggest potential antiviral properties, although detailed mechanisms remain to be elucidated.
Anticancer Studies
A study evaluated the cytotoxic effects of various oxazolo[5,4-d]pyrimidines against four human cancer cell lines. The results indicated that this compound demonstrated significant activity with a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutic agents like cisplatin.
| Compound | Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|---|
| This compound | HT29 | 58.4 | 5-Fluorouracil: 381.2 |
| A549 | TBD | Cisplatin: 47.2 |
Immunosuppressive Activity
Research has indicated that certain derivatives of oxazolo[5,4-d]pyrimidines can modulate immune responses by inhibiting pathways associated with T-cell activation and proliferation. Specific assays demonstrated a reduction in cytokine production in treated lymphocytes.
Antiviral Potential
In vitro assays have suggested that this compound may inhibit viral replication in specific models. Further studies are required to determine its efficacy against various viral strains and elucidate the underlying mechanisms.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : The compound has been identified as an inhibitor of various kinases such as VEGFR-2 and Aurora A kinase, which are critical in cancer cell proliferation and survival.
- Caspase Activation : Some studies suggest that it may activate apoptotic pathways through caspase cascades.
- Anti-Angiogenic Properties : The ability to inhibit angiogenesis contributes to its anticancer effects by preventing tumor vascularization.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds within the oxazolo[5,4-d]pyrimidine family exhibit significant antiviral properties. For instance, some derivatives have been shown to inhibit viral replication through mechanisms that may involve blocking viral entry or replication processes within host cells. Specific studies have demonstrated that certain oxazolo-pyrimidines can act as effective inhibitors against various viruses, suggesting their potential utility in antiviral drug development .
Anticancer Activity
7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine has been evaluated for its anticancer properties. In vitro assays have revealed that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is crucial for programmed cell death. Additionally, some derivatives have shown promise as inhibitors of receptor tyrosine kinases, which play a vital role in cancer cell proliferation and survival .
Immunosuppressive Effects
Certain studies have highlighted the immunosuppressive potential of oxazolo-pyrimidines. These compounds may modulate immune responses by inhibiting specific pathways involved in inflammation and immune activation. This property could make them candidates for treating autoimmune diseases or conditions where immune modulation is beneficial .
Case Study 1: Antiviral Screening
A study conducted on a series of oxazolo-pyrimidines demonstrated their effectiveness against influenza virus strains. Compounds were screened for their ability to inhibit viral replication in cell cultures, with several candidates showing promising results in reducing viral load and cytopathic effects.
Case Study 2: Anticancer Mechanisms
In another investigation focusing on cancer therapy, this compound was tested against various cancer cell lines. Results indicated that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways. These findings suggest a mechanism that could be harnessed for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Analogues in the Oxazolo[5,4-d]pyrimidine Family
Key differences in substituents at positions 2, 5, and 7 dictate biological activity and target specificity.
Notes:
Mechanism of Action Comparisons
VEGFR-2 Inhibition :
- 7-Chloro-2-isobutyl derivatives theoretically bind VEGFR-2’s hinge region (Glu917, Cys919) and DFG domain (Asp1046) via hydrogen bonds . In contrast, SCM9 lacks interactions with Glu885, critical for type II inhibitors .
- Tivozanib hybrids fix an isoxazole moiety at position 2 for hinge binding, whereas 7-Chloro-2-isobutyl’s isobutyl group may favor hydrophobic interactions in the allosteric pocket .
Antimetabolite Activity :
In Vitro Anticancer Activity
Tested against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer lines:
- Oxazolo[5,4-d]pyrimidines with amino chains at position 7 (e.g., SCM1–10) show IC₅₀ values comparable to cisplatin and 5-FU .
- 7-Chloro-2-isobutyl derivatives are hypothesized to outperform methyl-substituted analogs (e.g., SCM9) due to optimized hydrogen bonding .
Preparation Methods
Starting Materials and Intermediates
The synthesis typically begins with a substituted oxazolone or oxazole intermediate, such as 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one or related derivatives. These intermediates are reacted with amidine hydrochlorides in the presence of a base like triethylamine to form cyclocondensation products. Heating these intermediates in pyridine facilitates ring closure to yield oxazolo-pyrimidine cores.
Chlorination Step
The key step for introducing the 7-chloro substituent involves treating the intermediate oxazolo-pyrimidin-7-one with trichlorophosphate (POCl3) in the presence of N,N-dimethylaniline. This reaction converts the 7-oxo group into a 7-chloro substituent, producing 7-chloro-oxazolo[5,4-d]pyrimidine derivatives.
Introduction of the Isobutyl Group at Position 2
The isobutyl substituent at position 2 can be introduced through the selection of the appropriate amidine or amine during the cyclocondensation step. For example, using an isobutyl-substituted amidine or performing nucleophilic substitution reactions on the 2-position can achieve this substitution.
Alternative Routes and Optimization
Another approach involves preparing oxazolo[5,4-d]pyrimidine derivatives via reaction of imidate intermediates with aliphatic amines, which can introduce various alkyl substituents, including isobutyl groups. The reaction conditions, such as solvent (e.g., 1-methyl-2-pyrrolidinone), temperature (room temperature to reflux), and amine excess, critically influence the yield and purity of the final product.
Representative Synthesis Scheme (Summary)
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1. Cyclocondensation | 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one + amidine hydrochloride + triethylamine | Cyclocondensation product (III) | Heating in pyridine promotes ring closure |
| 2. Chlorination | Trichlorophosphate + N,N-dimethylaniline | 7-chloro-oxazolo[5,4-d]pyrimidine (IV) | Conversion of 7-oxo to 7-chloro group |
| 3. Substitution | Reaction with isobutyl amine or amidine derivative | 7-chloro-2-isobutyl-oxazolo[5,4-d]pyrimidine | Nucleophilic substitution at position 2 |
Research Findings and Yield Considerations
- The chlorination step using trichlorophosphate is efficient and yields high-purity 7-chloro derivatives.
- The choice of amine for substitution at position 2 significantly affects the yield; primary aliphatic amines like isobutyl amine typically give better yields compared to secondary or aromatic amines, which may lead to decomposition or side products.
- Reaction monitoring by spectroscopic methods (NMR, MS, IR) confirms the formation of the desired products and helps optimize conditions.
- The stability of intermediates such as imidates is crucial; some imidate intermediates decompose in ethanolic solutions, requiring careful control of solvent and temperature.
Analytical Characterization
- NMR Spectroscopy: Characteristic singlets in ^1H-NMR (e.g., NH protons) confirm substitution patterns.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Used for definitive structural confirmation of key intermediates and final products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Chlorination | 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one, amidine hydrochloride, triethylamine, pyridine, trichlorophosphate, N,N-dimethylaniline | Heating, reflux, controlled atmosphere | High regioselectivity, good yields | Requires careful control of reaction conditions |
| Imidate Route with Aliphatic Amines | Imidate intermediates, aliphatic amines (isobutyl amine) | Room temperature to reflux, inert solvent | Versatile substitution, milder conditions | Possible side reactions, intermediate instability |
Q & A
Q. What are the established synthetic methodologies for 7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine, and how do solvent systems influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. For oxazolo-pyrimidine derivatives, alcohol solvents (e.g., ethanol) under reflux (78°C) are effective for hydrazine-mediated reactions, yielding over 70% (see Table 1). Key parameters include:
- Temperature control : Higher temperatures (70–80°C) improve reaction rates but may increase side products.
- Solvent selection : Polar protic solvents enhance nucleophilic substitution in chlorination steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Table 1 : Reaction Conditions for Similar Oxazolo-Pyrimidine Derivatives
| Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl carboxylate | Ethanol | 78 | 70–85 | |
| Pyrimidin-4-ol | DCM | 25 | 62–68 |
Q. Which spectroscopic methods are critical for structural elucidation of this compound, and what diagnostic peaks are expected?
- Methodological Answer : Use 1H/13C NMR and IR spectroscopy for confirmation:
- 1H NMR :
- Oxazole ring protons: Singlet at δ 8.2–8.5 ppm.
- Isobutyl group: Multiplet at δ 1.0–2.0 ppm (CH2) and δ 2.5–2.7 ppm (CH adjacent to oxazole).
- 13C NMR :
- Oxazole carbons: 150–160 ppm (C2, C5).
- Chlorine-substituted carbon: ~110 ppm (C7) .
- IR :
- C-Cl stretch: 550–650 cm⁻¹.
- C=N/C=O: 1650–1750 cm⁻¹ .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Airtight containers under inert atmosphere (argon/nitrogen) at -20°C.
- Handling : Avoid moisture and light; use desiccants (silica gel) in storage cabinets.
- Stability monitoring : Conduct periodic HPLC analysis to detect decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical (DFT) and experimental spectral data for oxazolo-pyrimidine derivatives?
- Methodological Answer :
- Cross-validation : Use X-ray crystallography to resolve ambiguities in NMR assignments.
- Computational adjustments : Include solvent effects (e.g., PCM model) and relativistic corrections for heavy atoms (e.g., chlorine).
- 2D NMR : HSQC and HMBC experiments map long-range couplings to confirm heterocyclic connectivity .
Q. What optimization strategies are recommended for chlorination steps in oxazolo-pyrimidine synthesis to enhance yield and purity?
- Methodological Answer :
- Reagent selection : Use POCl3 or SOCl2 in anhydrous conditions (e.g., dry DMF as catalyst).
- Quenching : Slowly add reaction mixture to ice-water to precipitate product and avoid hydrolysis.
- By-product mitigation : Monitor reaction progress via TLC; optimize stoichiometry (1.2–1.5 eq. chlorinating agent) .
Q. How to design enzyme inhibition assays for evaluating the bioactivity of oxazolo-pyrimidine analogs?
- Methodological Answer :
- Kinase assays : Use recombinant EGFR/HER2 in 96-well plates with ATP concentrations near Km (e.g., 10 µM).
- Detection : Measure residual ATP via luminescence (e.g., Kinase-Glo®) or fluorescence polarization.
- Controls : Include staurosporine (positive control) and DMSO (vehicle control). Validate IC50 values with triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
